molecular formula C19H24O5 B196257 Gibberellin A4 CAS No. 468-44-0

Gibberellin A4

Cat. No.: B196257
CAS No.: 468-44-0
M. Wt: 332.4 g/mol
InChI Key: RSQSQJNRHICNNH-VGBRHYQBSA-N
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Description

Gibberellin A4 is a naturally occurring plant hormone belonging to the gibberellin family, which plays a crucial role in regulating various developmental processes in plants. These processes include stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence. This compound is one of the bioactive gibberellins, which are known for their ability to promote plant growth and development .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Gibberellin A4 plays a significant role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities . For instance, it is involved in the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . The nature of these interactions is complex and tightly regulated, ensuring the proper functioning and development of the plant.

Cellular Effects

At the cellular level, this compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it encourages cell growth and elongation in the stems and between nodes . In some species of plants, this compound is involved in many more processes, further highlighting its importance in plant development .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that the GA receptors and early GA signaling components (DELLA repressors and F-box activators) have been identified, and the molecular mechanism of DELLA-mediated transcription reprogramming has been determined . This shows how DELLAs integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is synthesized by the action of terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases localized, respectively, in plastids, the endomembrane system, and the cytosol .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a regulated manner. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . There have been recent advances in understanding gibberellin transport and distribution and their relevance to plant development .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A4 can be synthesized through various chemical routes. One common method involves the partial synthesis starting from gibberellic acid (gibberellin A3), which is biotechnologically available. The synthesis involves several steps, including oxidation, reduction, and esterification reactions, to convert gibberellic acid into this compound .

Industrial Production Methods: Industrial production of this compound is typically carried out using fermentation processes involving the fungus Gibberella fujikuroi. The production yield can be optimized by adjusting the fermentation medium, including the types and concentrations of vegetable oils and precursors used. For example, a combination of palm oil, cottonseed oil, sesame oil, pyruvic acid, oxaloacetic acid, and citric acid has been shown to significantly increase the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, or halogenated derivatives of this compound, which may exhibit different biological activities .

Comparison with Similar Compounds

Gibberellin A4 is one of several bioactive gibberellins, including gibberellin A1, gibberellin A3 (gibberellic acid), and gibberellin A7. These compounds share similar structures and functions but differ in their specific biological activities and applications:

This compound is unique in its ability to promote flower bud formation while also enhancing stem elongation, making it a valuable compound for both research and agricultural applications .

Properties

CAS No.

468-44-0

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

(2R,5R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18?,19?/m1/s1

InChI Key

RSQSQJNRHICNNH-VGBRHYQBSA-N

Isomeric SMILES

C[C@@]12[C@H](CCC3([C@@H]1[C@@H](C45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O

SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Appearance

White to off-white powder

468-44-0

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibbane-1,10-dicarboxylic Acid Deriv.;  GA4;  2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic Acid;  (1α,2β,4aα,4bβ,10β)-2,4a-Dihydroxy-1-methyl-8-methylene-gibbane-1,10-dicarboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of gibberellin A4?

A1: this compound has a molecular formula of C19H24O5 and a molecular weight of 332 g/mol. [] ()

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like nuclear magnetic resonance (NMR) to assign 1H NMR chemical shifts for ring A protons in this compound methyl esters and its derivatives. [] () This information provides valuable insights into the structure and conformation of the molecule.

Q3: How is this compound synthesized in plants?

A3: this compound is synthesized from earlier gibberellins like GA9. Research using radiolabeled gibberellins in Gibberella fujikuroi cultures revealed that GA4 can be dehydrogenated to GA7, which is then 7-hydroxylated to form GA3. Alternatively, GA4 can be directly 7-hydroxylated to GA1. [] ()

Q4: Can exogenous this compound influence endogenous gibberellin levels in plants?

A4: Yes, studies in Pinus sylvestris seedlings have shown that applying this compound as a soil drench can significantly elevate the concentrations of GA4, GA7, and GA9 in needles and the cambial region. This suggests that exogenously applied GA4 can be absorbed by roots and transported to other plant parts, influencing endogenous gibberellin levels. [] ()

Q5: What are the primary effects of this compound on plant growth and development?

A5: this compound plays a significant role in promoting shoot elongation, enhancing flowering, and influencing wood formation in various plant species.

Q6: How does this compound influence flowering in conifers?

A6: this compound has shown remarkable efficacy in promoting flowering in various conifer species. Research indicates that applying GA4 at specific stages of bud development can significantly enhance the production of both male (pollen) and female (seed) cones. [, , , , , , ]

Q7: Is the timing of this compound application crucial for its effect on flowering?

A7: Yes, the timing of GA4 application is crucial for optimal flowering response. Studies across multiple species emphasize that applying GA4 before or during the early stages of reproductive bud differentiation yields the best results. [, , , , , ]

Q8: Are there species-specific differences in the response to this compound treatment for flowering?

A8: Yes, while GA4 generally promotes flowering in many conifers, the specific response and optimal treatment conditions can vary considerably across species and even within different populations of the same species. Factors like GA4 concentration, application method, and environmental conditions can influence the effectiveness. [, , , , , , , , ]

Q9: Can this compound be used to manipulate sex expression in conifers?

A9: Research suggests that GA4 can influence sex expression in some conifers. For instance, in Picea engelmannii, GA4 consistently promoted the production of seed cones but did not impact male flowering, suggesting potential for manipulating sex expression to manage seed and pollen production in controlled settings. []

Q10: Does this compound influence fruit development in non-coniferous species?

A10: Yes, studies have demonstrated the ability of GA4 to induce parthenocarpic (seedless) fruit growth in apple cultivars. The application of GA4 resulted in fruit development to maturity, with some cultivars exhibiting fruit size and quality comparable to seeded fruits. []

Q11: What is the role of this compound in wood formation?

A11: Studies in Pinus sylvestris have shown that GA4 can promote tracheid production, a key process in wood formation. This effect appears to be mediated by an increase in the levels of indole-3-acetic acid (IAA), another plant hormone crucial for growth and development, within the cambial region of the plant stem. []

Q12: Can this compound interact with other plant hormones to influence plant development?

A12: Yes, research indicates that GA4 can interact synergistically with other plant hormones like auxins to regulate plant development. For instance, applying GA4 and naphthaleneacetic acid (NAA), an auxin, together resulted in a significant increase in the production of seed cone buds in white spruce, surpassing the effects of either hormone alone. []

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